molecular formula C7H8BrFN2 B13545199 2-(5-Bromopyridin-2-yl)-2-fluoroethanamine

2-(5-Bromopyridin-2-yl)-2-fluoroethanamine

Cat. No.: B13545199
M. Wt: 219.05 g/mol
InChI Key: CXAAXMJWGFLPCW-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-2-fluoroethanamine is an organic compound that features a bromopyridine moiety and a fluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-2-fluoroethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 2-fluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2-fluoroethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-fluoroethanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroethanamine group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-2-fluoroethanamine is unique due to the presence of both a bromopyridine and a fluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2-fluoroethanamine

InChI

InChI=1S/C7H8BrFN2/c8-5-1-2-7(11-4-5)6(9)3-10/h1-2,4,6H,3,10H2

InChI Key

CXAAXMJWGFLPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CN)F

Origin of Product

United States

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